4-Azidophenacyl bromide, (carbonyl-14C)-
Description
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Properties
CAS No. |
57122-94-8 |
|---|---|
Molecular Formula |
C8H6BrN3O |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
1-(4-azidophenyl)-2-bromo(114C)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i8+2 |
InChI Key |
LZJPDRANSVSGOR-PPJXEINESA-N |
SMILES |
C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] |
Isomeric SMILES |
C1=CC(=CC=C1[14C](=O)CBr)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] |
Other CAS No. |
57122-94-8 |
Origin of Product |
United States |
Scientific Research Applications
Crosslinking of Biomolecules
Mechanism of Action:
4-Azidophenacyl bromide functions as a heterobifunctional crosslinker that can covalently link proteins, nucleic acids, and other biomolecules. Upon exposure to UV light, the azide group undergoes a photochemical reaction, leading to the formation of a reactive nitrene that can insert into nearby bonds, facilitating crosslinking.
Case Studies:
- Thioredoxin Crosslinking: In one study, thioredoxin was successfully crosslinked to membrane fractions using AzP. This method allowed researchers to investigate the interaction dynamics between thioredoxin and membrane proteins in vivo .
- Ribosome Interaction Studies: The conserved GTPase HflX was covalently linked to AzP in experiments aimed at understanding its role in ribosome disassembly. Mass spectrometric analysis revealed crosslinks with ribosomal proteins L2, L5, and S18, highlighting the utility of AzP in mapping protein-RNA interactions .
Photocrosslinking Applications
DNA-Protein Complexes:
AzP has been employed for site-specific photocrosslinking of DNA-protein complexes. By attaching AzP to specific nucleotides within DNA, researchers can study protein binding sites and conformational changes upon binding. This technique is pivotal for elucidating mechanisms of transcription regulation and DNA repair processes .
Methodology:
- Site-Specific Footprinting: A protocol utilizing AzP allows researchers to determine specific nucleotide interactions during protein binding events. This method provides insights into the structural dynamics of transcription complexes and other DNA-associated processes .
Structural Probing and Kinetics
Rapid Kinetics Studies:
The use of AzP extends to rapid kinetics studies where it aids in understanding the dynamics of biomolecular interactions. For instance, experiments employing stopped-flow techniques have demonstrated how ribosomal proteins interact with GTPases like HflX in a nucleotide-dependent manner .
Applications in Structural Biology:
AzP's ability to facilitate crosslinking between biomolecules makes it an invaluable tool for structural biology. By stabilizing transient interactions, researchers can obtain clearer structural data through techniques such as X-ray crystallography or cryo-electron microscopy.
Safety Considerations
While 4-Azidophenacyl bromide is a powerful tool in biochemical research, it is essential to handle it with care due to its potential explosiveness as an organic azide. Proper safety protocols should be adhered to when working with this compound to mitigate risks associated with its use.
Preparation Methods
Synthesis of the 14C-Labeled Carbonyl Precursor
Starting Material: Ba[14C]CO3 is converted to [14C]CO2 and then to [14C]CO using established protocols involving dehydration of [14C]sodium formate with sulfuric acid or palladium-catalyzed decarbonylation of suitable precursors.
Generation of [14C]CO: The use of bench-stable solid precursors like COgen allows controlled release of [14C]CO under mild conditions, facilitating safer and more efficient carbonylation reactions.
Carbonylation Reaction to Introduce the 14C Label
The key step involves palladium-catalyzed carbonylation of an aryl halide precursor (in this case, 4-azidophenyl bromide or a suitable derivative) with [14C]CO to form the 14C-labeled phenacyl bromide moiety.
This method ensures the carbonyl carbon is specifically labeled with 14C, while the azido group is introduced either prior to or after the carbonylation step depending on stability considerations.
The carbonylation reaction typically proceeds under mild temperatures and pressures in a two-chamber system where [14C]CO is generated in situ and diffuses to the reaction chamber containing the aryl halide and palladium catalyst.
Bromination at the Phenacyl Position
The bromide at the alpha position to the carbonyl (phenacyl bromide) is introduced by bromination of the corresponding 14C-labeled phenacyl compound using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).
This step requires mild conditions to avoid isotope scrambling or loss and to maintain the integrity of the azido substituent.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|
| Ba[14C]CO3 to [14C]CO2 | Acid treatment, dehydration | Generate labeled CO2 | High yield, standard procedure |
| [14C]CO2 to [14C]CO | Pd-catalyzed decarbonylation (COgen) | Generate labeled CO gas | Bench-stable, controlled release |
| Carbonylation of aryl halide | Pd catalyst, aryl bromide, [14C]CO | Incorporate 14C into carbonyl group | Moderate to good radiochemical yield |
| Azide introduction | NaN3, polar aprotic solvent | Substitute azide on aromatic ring | Requires careful temperature control |
| Bromination | PBr3 or NBS | Introduce bromide at alpha carbon | Mild conditions to prevent degradation |
Research Findings and Data
Radiochemical yields (RCY) for carbonylation reactions using [14C]CO typically range from 30% to 70%, depending on substrate and catalyst system.
Isotope incorporation efficiency (IE) is generally high (>90%) when using freshly prepared [14C]CO and optimized reaction conditions.
Stability studies indicate that the azido group remains intact under optimized carbonylation and bromination conditions, allowing for successful synthesis of 4-azidophenacyl bromide with the carbonyl carbon labeled with 14C.
Radiochemical purity is confirmed by chromatographic methods coupled with radio-detection, ensuring suitability for biological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for incorporating 14C labeling into the carbonyl group of 4-azidophenacyl bromide?
- Methodological Answer : The synthesis typically involves reacting 14C-labeled sodium bicarbonate (NaH14CO3) with phenacyl bromide precursors under controlled acidic conditions to introduce the radioactive carbonyl group. Post-labeling, the azide group is introduced via nucleophilic substitution using NaN3 in anhydrous DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by confirmation via LC-MS (to verify isotopic incorporation) and 1H/13C NMR (to confirm structural integrity). Stability of the azide group during synthesis must be monitored using FT-IR (azide stretch ~2100 cm⁻¹) .
Q. How should researchers handle and store 4-azidophenacyl bromide (carbonyl-14C) to minimize degradation?
- Methodological Answer : Due to the light-sensitive azide group and potential radiolytic decomposition, store the compound in amber vials at –20°C under inert gas (argon or nitrogen). Use radiation-shielded containers for 14C handling. Regular stability checks via HPLC (C18 column, acetonitrile/water gradient) are recommended to detect degradation products like phenacyl bromide or aryl amines. Avoid exposure to reducing agents or heavy metals, which can trigger unintended azide reduction .
Q. What analytical techniques are critical for characterizing 14C-labeled 4-azidophenacyl bromide?
- Methodological Answer :
- Isotopic Purity : Liquid scintillation counting (LSC) quantifies 14C activity, while high-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) and isotopic distribution.
- Structural Confirmation : 13C NMR detects the 14C-enriched carbonyl (δ ~190–200 ppm). X-ray photoelectron spectroscopy (XPS) verifies the azide (N 1s peak ~400 eV) and bromide (Br 3d peak ~70 eV) groups.
- Purity Assessment : Reverse-phase HPLC with UV (254 nm) and radiometric detection distinguishes labeled vs. unlabeled species .
Advanced Research Questions
Q. How does the 14C-labeled carbonyl group influence the compound’s reactivity in photochemical or thermal reactions?
- Methodological Answer : Isotopic labeling can alter reaction kinetics due to the kinetic isotope effect (KIE). For thermal decomposition studies, monitor 14CO release via gas chromatography (GC) coupled with a radioactivity detector. For photolysis (e.g., UV-induced azide decomposition), use time-resolved FT-IR to track nitrene intermediate formation. Comparative studies with non-labeled analogs are essential to quantify KIE .
Q. What experimental designs are suitable for studying surface adsorption and reactivity of 14C-4-azidophenacyl bromide on indoor materials (e.g., polymers, metals)?
- Methodological Answer :
- Adsorption Studies : Expose material samples (e.g., stainless steel, polypropylene) to the compound in a controlled humidity chamber. Quantify adsorption via 14C scintillation counting of surface swabs.
- Reactivity Analysis : Use microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to map surface-bound degradation products. Reference indoor surface chemistry frameworks (e.g., oxidant interactions) to contextualize findings .
Q. How can researchers resolve contradictions in reported decomposition pathways of azidophenacyl derivatives under varying pH conditions?
- Methodological Answer : Systematically test decomposition in buffered solutions (pH 2–12) using LC-MS/MS to identify intermediates (e.g., aryl amines or ketones). For conflicting data, employ isotopic tracing: 14C-labeled carbonyl helps distinguish hydrolysis (14CO2 release) vs. azide decomposition (14C retention in products). Kinetic modeling (e.g., Arrhenius plots) clarifies pH-dependent activation energies .
Q. What strategies optimize the use of 14C-4-azidophenacyl bromide as a photoaffinity probe in protein labeling studies?
- Methodological Answer :
- Crosslinking Efficiency : Pre-irradiate (365 nm) the compound in the presence of target proteins (e.g., enzymes), then analyze via SDS-PAGE with autoradiography.
- Specificity Controls : Compete with non-labeled analogs to confirm binding site specificity. Use tryptic digest and LC-MS/MS to identify labeled residues.
- Quantitative Analysis : Compare 14C signal intensity with BCA protein assays to calculate labeling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
